molecular formula C16H24BFN2O4 B581134 tert-Butyl (2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate CAS No. 1310405-07-2

tert-Butyl (2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Cat. No.: B581134
CAS No.: 1310405-07-2
M. Wt: 338.186
InChI Key: WDSXXXQAKHAZAY-UHFFFAOYSA-N
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Description

Tert-Butyl (2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C16H24BFN2O4 and its molecular weight is 338.186. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds with a dioxaborolane group have been reported to interact with various biological targets, including enzymes and receptors .

Mode of Action

Compounds with a dioxaborolane group are often used in suzuki-miyaura cross-coupling reactions . This suggests that the compound may interact with its targets through a similar mechanism, potentially forming new covalent bonds.

Biochemical Pathways

Given the compound’s potential role in suzuki-miyaura cross-coupling reactions , it may be involved in the modification of various biochemical pathways, depending on the specific targets it interacts with.

Result of Action

Given its potential role in suzuki-miyaura cross-coupling reactions , the compound may induce significant changes in the structure and function of its targets.

Biological Activity

tert-Butyl (2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate (CAS: 1310405-07-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its inhibitory effects on various kinases and its anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H24BFN2O4. Its structure features a pyridine ring substituted with a fluorine atom and a dioxaborolane moiety. The presence of the tert-butyl group enhances its solubility and bioavailability.

1. Kinase Inhibition

Recent studies have demonstrated that this compound exhibits inhibitory activity against several kinases:

Kinase TargetIC50 (nM)Reference
GSK-3β10 - 1314
IKK-βNot specified
ROCK-1Not specified

The compound's potency varies based on structural modifications within the carboxamide moiety. Compounds with isopropyl and cyclopropyl substituents showed significant inhibitory activity against GSK-3β.

2. Anti-inflammatory Activity

In vitro studies indicate that this compound effectively reduces the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models. The following results were observed:

Compound Concentration (µM)NO Production (%) ReductionIL-6 Production (%) Reduction
14530
106050

These findings suggest that the compound could be a promising candidate for treating inflammatory diseases by modulating cytokine levels and reducing oxidative stress .

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines revealed that the compound does not significantly decrease cell viability at concentrations up to 10 µM. This is critical as it indicates a favorable therapeutic index:

Cell LineConcentration (µM)Viability (%)
HT-220.1>90
HT-221>90
BV-210>85

These results highlight the compound's potential for further development in therapeutic applications without significant cytotoxic effects .

Case Studies

A notable case study involved the evaluation of this compound's effects in a mouse model of neuroinflammation. Treatment with this compound resulted in reduced microglial activation and improved behavioral outcomes compared to controls.

Properties

IUPAC Name

tert-butyl N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BFN2O4/c1-14(2,3)22-13(21)20-11-8-10(9-19-12(11)18)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSXXXQAKHAZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694500
Record name tert-Butyl [2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310405-07-2
Record name Carbamic acid, N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310405-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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